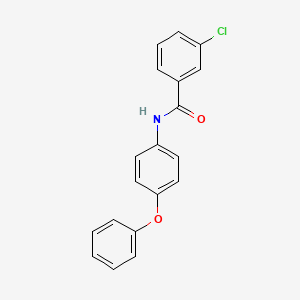
3-chloro-N-(4-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(4-phenoxyphenyl)benzamide: is a chemical compound with the molecular formula C19H14ClNO2. Its crystal structure reveals a monoclinic arrangement, and it belongs to the space group P21/c. The compound consists of a benzene ring substituted with a chlorine atom, a phenoxy group, and an amide functional group.
Preparation Methods
Synthetic Routes: The synthesis of 3-chloro-N-(4-phenoxyphenyl)benzamide involves several steps. One common route is as follows:
Ortho-Phenoxyaniline Synthesis: Start by reacting ortho-phenoxyaniline (CHNO) with para-chlorobenzoyl chloride (CHClNO). This reaction yields the desired compound.
Industrial Production: Industrial-scale production methods typically involve optimizing reaction conditions, scaling up the synthesis, and ensuring high purity. specific industrial processes may vary based on manufacturers and patents.
Chemical Reactions Analysis
Reactivity: 3-Chloro-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions:
Substitution Reactions: The chlorine atom at the 3-position makes it susceptible to nucleophilic substitution reactions.
Benzylic Reactions: Due to the benzylic position, it can participate in SN1 reactions via resonance-stabilized carbocations.
Nucleophiles: Alkoxides, amines, or other nucleophiles can replace the chlorine atom.
Solvents: Common solvents include chloroform, dichloromethane, or polar aprotic solvents.
Temperature and Catalysts: Reaction conditions vary, but elevated temperatures and Lewis acid catalysts are often employed.
Major Products: The primary product of substitution reactions is the corresponding phenoxy-substituted benzamide.
Scientific Research Applications
3-Chloro-N-(4-phenoxyphenyl)benzamide finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemical Research: Researchers study its reactivity and use it as a building block.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It might interact with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
3-Chloro-N-(4-phenoxyphenyl)benzamide’s uniqueness lies in its combination of a phenoxy group and a benzamide. Similar compounds include other benzamides, but few share this specific substitution pattern.
Properties
Molecular Formula |
C19H14ClNO2 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
3-chloro-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-6-4-5-14(13-15)19(22)21-16-9-11-18(12-10-16)23-17-7-2-1-3-8-17/h1-13H,(H,21,22) |
InChI Key |
NGNCXTRIPXWOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-[(4-nitrophenyl)methanediyl]bis(1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)](/img/structure/B11656461.png)
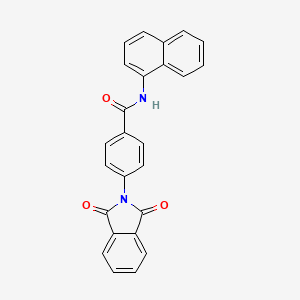
![1,3-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11656466.png)
![2-methyl-N-(7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B11656468.png)
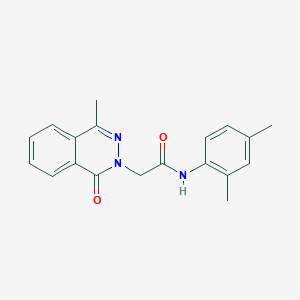
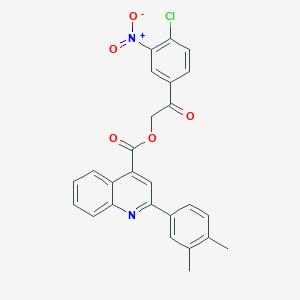

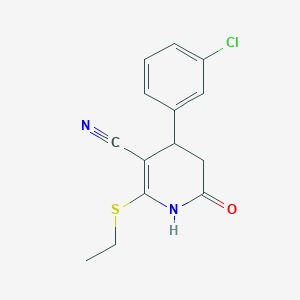
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11656500.png)
![(5E)-1-(4-chlorophenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11656501.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11656504.png)
![12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11656511.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11656514.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11656515.png)
